Home > Products > Screening Compounds P89332 > 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]
1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] - 37663-43-7

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]

Catalog Number: EVT-3530705
CAS Number: 37663-43-7
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. It belongs to a class of compounds known for their potential pharmacological properties, particularly in relation to sigma receptors. The compound's molecular formula is C19H19NO2C_{19}H_{19}NO_2, and it has a molecular weight of approximately 293.36 g/mol. This compound is notable for its ability to interact selectively with sigma receptors, which are implicated in various neurological processes.

Source

The compound can be sourced from various chemical databases and research publications that focus on synthetic organic chemistry and pharmacology. Notable resources include PubChem and the RCSB Protein Data Bank, which provide detailed information on its structure and properties .

Classification

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] is classified as a non-polymeric organic compound. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its piperidine ring and oxygen in its benzofuran moiety. Its classification is significant for understanding its potential biological activities and interactions.

Synthesis Analysis

Methods

The synthesis of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] typically involves multi-step synthetic routes. A common method includes:

  1. Preparation of Precursors: Starting materials such as benzyl derivatives and piperidine are prepared.
  2. Cyclization Reaction: The reaction proceeds through cyclization where the piperidine ring forms a spiro connection with the benzofuran.
  3. Functionalization: Subsequent functional groups may be introduced to enhance biological activity or modify properties.

Technical Details

Key reagents often used in the synthesis include strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions such as temperature and time are critical for achieving high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] features a spiro arrangement that connects a benzofuran to a piperidine ring. The structural representation can be described using the following identifiers:

  • SMILES Notation: c1ccc(cc1)CN2CCC[C@@H]2C(=O)NCCCN3CCC4(CC3)c5ccccc5CO4
  • InChI Key: MAKMQGKJURAJEN-RUZDIDTESA-N

Data

The compound has a formal charge of 0, an atom count of 67, and a bond count of 71, indicating a stable structure conducive to various chemical interactions .

Chemical Reactions Analysis

Reactions

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] can participate in several types of chemical reactions:

  • Oxidation: Can lead to hydroxylated derivatives.
  • Reduction: May involve hydrogenation reactions affecting functional groups.
  • Substitution: Electrophilic and nucleophilic substitutions can introduce new functional groups.

Technical Details

Reagents commonly used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions significantly affects the outcome of these reactions.

Mechanism of Action

The mechanism of action for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] primarily involves its interaction with sigma receptors. These receptors play crucial roles in neurotransmission and are linked to various neurological disorders.

Process

Upon binding to sigma receptors, the compound may modulate receptor activity, influencing pathways involved in pain perception, mood regulation, and neuroprotection. This interaction can lead to therapeutic effects or side effects depending on the receptor subtype targeted.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 293.36 g/mol
  • Density: Not specified
  • Melting Point: Not specified
  • Boiling Point: Not specified
  • LogP: Approximately 3.28620, indicating moderate lipophilicity which is favorable for membrane permeability .

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under harsh conditions. Its solubility profile is important for determining its bioavailability in pharmacological applications.

Applications

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] has several scientific applications:

  • Pharmacology: Investigated for its potential as a sigma receptor ligand which could lead to novel treatments for neurological disorders.
  • Synthetic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Biological Research: Explored for its role in receptor binding studies and enzymatic interactions.
Pharmacological Mechanisms of Sigma1 Receptor Modulation [2]

Structural Determinants of Sigma1 Receptor Affinity and Selectivity

The exceptional pharmacological profile of 1'-benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (hereafter referred to as Compound 1) stems from its distinctive molecular architecture. The compound features a spirocyclic framework that positions the benzofuran oxygen for optimal hydrogen bonding within the Sigma1 receptor (Sig-1R) binding pocket [5]. This central spiro[benzofuran-1,4'-piperidine] core (C12H15NO) provides three-dimensional rigidity that minimizes conformational entropy loss upon receptor binding, significantly enhancing affinity [5] . The N-benzyl substituent (C19H21NO) extends into a hydrophobic subpocket of the receptor, with π-π stacking interactions contributing approximately 3.5 kcal/mol to binding energy according to molecular dynamics simulations . The 3-methoxy group forms critical hydrogen bonds with Glu172 and Asp126 residues in the Sig-1R binding site, as confirmed by site-directed mutagenesis studies [1].

Table 1: Structural Features Governing Sig-1R Binding

Structural ElementContribution to BindingExperimental Evidence
Spirocyclic core (C12H15NO)Provides conformational rigidity and optimal spatial orientation98% purity analytical confirmation; molecular docking studies [5]
N-Benzyl substituentHydrophobic interactions with receptor subpocketMetabolic identification of N-debenzylated metabolite (major pathway) [1]
3-Methoxy groupHydrogen bonding with Glu172/Asp126Loss of affinity in demethylated analogs [1]

This precise stereoelectronic arrangement yields extraordinary Sig-1R binding parameters: Ki = 1.14 nM with >1100-fold selectivity over Sig-2 receptors [1] [4]. Screening against >60 receptors, ion channels, and neurotransmitter transporters (including dopamine D2, serotonin 5-HT2A, and opioid receptors) demonstrated negligible off-target activity (<50% inhibition at 10 μM) [1]. Crucially, the compound showed no interaction with the hERG potassium channel (IC50 > 10 μM), indicating a favorable cardiac safety profile from a structural perspective [1]. Metabolic vulnerability was identified at the N-benzyl group (rapid debenzylation by CYP3A4) and aromatic ring (hydroxylation), suggesting future structural modifications could enhance metabolic stability [1] [4].

Antagonistic Activity in Neuropathic Pain Pathways

Compound 1 functions as a potent Sig-1R antagonist, effectively disrupting glutamate-mediated nociceptive processing in the central nervous system. Sig-1Rs are enriched in key pain modulation regions including the periaqueductal gray, dorsal horn, and dorsal root ganglia where they regulate NMDA receptor trafficking and calcium signaling [3]. Under neuropathic conditions, Sig-1R antagonists block receptor-mediated translocation from the endoplasmic reticulum to the plasma membrane, thereby preventing physical association with NMDA receptors [3]. This disrupts the Sig-1R-mediated potentiation of NMDA signaling that normally lowers nociceptive thresholds [3].

Table 2: Neuropathic Pain Modulation Mechanisms

Target PathwayEffect of Sig-1R AntagonismFunctional Consequence
NMDA Receptor TraffickingPrevents Sig-1R/NMDA physical associationReduces calcium influx in dorsal horn neurons
Glutamate ReleaseModulates presynaptic Sig-1R activityDecreases excitatory neurotransmitter release
ER-Mitochondria Ca²⁺ TransferInhibits IP3 receptor sensitizationAttenuates mitochondrial ROS production
BDNF SignalingDownregulates TrkB hyperactivationNormalizes central sensitization

The antagonist properties of Compound 1 were confirmed through reversal experiments where Sig-1R agonists induced hyperalgesia, which was dose-dependently blocked by pretreatment with Compound 1 [1]. Unlike opioid analgesics, this Sig-1R antagonism provides analgesia without inducing tolerance or respiratory depression due to its distinct mechanism targeting neuromodulatory chaperone activity rather than direct ion channel blockade [3]. The therapeutic significance lies in disrupting the positive feedback loop wherein glutamate release activates Sig-1Rs, which in turn enhance NMDA receptor function, leading to further glutamate release – a key pathway in maintaining chronic neuropathic states [3] [8].

Impact on Capsaicin-Induced Nociception and Analgesic Efficacy

The pharmacological efficacy of Compound 1 was quantitatively demonstrated using the capsaicin-induced neuropathic pain model, a well-validated system for evaluating TRPV1-mediated sensitization. Intraperitoneal administration of Compound 1 (16 mg/kg) produced significant analgesia, reducing capsaicin-evoked nocifensive behaviors by 53% compared to vehicle controls [1]. This effect emerged within 30 minutes post-administration and peaked at 90 minutes, correlating with maximum plasma concentrations of the parent compound [1] [4].

The mechanistic basis involves disruption of Sig-1R/TRPV1 interactions in sensory neurons. Capsaicin activation of TRPV1 receptors triggers co-localized Sig-1Rs to enhance calcium influx through IP3 receptor coupling on the endoplasmic reticulum [3]. Compound 1 prevents this amplification by maintaining Sig-1Rs in their inactive chaperone complexes with BiP, thereby limiting calcium release from intracellular stores [3]. This action normalizes neuronal excitability without directly blocking TRPV1 receptors, preserving physiological nociceptive function [1].

Table 3: Capsaicin Pain Model Efficacy Parameters

ParameterResultSignificance
Maximum Analgesia53% reduction in pain behaviorsComparable to gabapentin at equimolar doses
Effective Dose16 mg/kg (intraperitoneal)Demonstrates in vivo bioavailability
Onset/Duration30-90 minutes post-administrationCorrelates with plasma pharmacokinetics
Primary MetaboliteN-debenzylated derivativeReduced Sig-1R affinity (Ki >100 nM)

Importantly, the analgesic efficacy was completely abolished by pretreatment with the Sig-1R agonist PRE-084, confirming target-specific action through Sig-1Rs [1]. Metabolic stability emerged as a limitation, with rapid hepatic clearance via CYP3A4-mediated N-debenzylation producing an inactive metabolite (Ki >100 nM) [1] [4]. This metabolic pathway significantly shortened the duration of action and suggests that structural modifications protecting the N-benzyl group – such as fluorination or methyl substitution – could enhance therapeutic utility [1]. The capsaicin model data position Compound 1 as a promising lead compound for neuropathic pain conditions involving TRPV1 sensitization, particularly when metabolic stability is improved through medicinal chemistry optimization.

Properties

CAS Number

37663-43-7

Product Name

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]

IUPAC Name

1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-2-6-16(7-3-1)14-20-12-10-19(11-13-20)18-9-5-4-8-17(18)15-21-19/h1-9H,10-15H2

InChI Key

NQCPWIBLOQTVAP-UHFFFAOYSA-N

SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.